4-[(oxetan-3-yl)amino]phenol
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Overview
Description
4-[(oxetan-3-yl)amino]phenol is an organic compound featuring an oxetane ring attached to an amino group, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(oxetan-3-yl)amino]phenol typically involves the formation of the oxetane ring followed by its attachment to the amino group and subsequent connection to the phenol group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(oxetan-3-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[(oxetan-3-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(oxetan-3-yl)amino]phenol involves its interaction with specific molecular targets. The oxetane ring’s strained structure allows it to act as a good hydrogen-bond acceptor and donor, facilitating interactions with biological molecules. This can lead to the modulation of enzyme activities or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative with different functional groups.
4-(oxetan-3-yl)phenol: Lacks the amino group but shares the oxetane and phenol moieties.
3-(oxetan-3-yl)aniline: Contains the oxetane and amino groups but lacks the phenol group.
Uniqueness
4-[(oxetan-3-yl)amino]phenol is unique due to the combination of the oxetane ring, amino group, and phenol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1512044-16-4 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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